molecular formula C8H6Cl2F2N2O B1432391 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide CAS No. 1556533-77-7

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide

Cat. No. B1432391
M. Wt: 255.05 g/mol
InChI Key: OSVWTIFMQISVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide is a chemical compound with the molecular formula C8H6Cl2F2N2O and a molecular weight of 255.05 . It is also known as Paracetamol Impurity 47 . This compound is used in diverse scientific research, particularly in medicinal chemistry, drug development, and biological studies.


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure or the bond angles and lengths are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide, such as its melting point, boiling point, and density, are not provided in the search results . Further investigation would be needed to determine these properties.

Scientific Research Applications

Herbicidal Activity and SAR Studies

Research on N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrates significant herbicidal activity against various plants. For instance, specific compounds in this category have shown exceptional herbicidal properties against bentgrass and duckweed, offering a basis for developing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Supramolecular Chemistry

Nicotinamide has been utilized in supramolecular chemistry to construct hydrogen-bonding networks with copper(II) chlorobenzoates, leading to the formation of compounds with distinct structural and electron paramagnetic resonance (EPR) properties. This highlights nicotinamide's role in creating supramolecular structures for various scientific applications (J. Halaška et al., 2013).

OLED Materials Development

Nicotinamide derivatives have been explored as ligand materials in the synthesis of blue phosphorescent OLED dopants. The one-pot synthesis approach for creating such compounds underscores the potential of nicotinamide derivatives in the development of organic light-emitting diode (OLED) technologies (Zhou Yuyan, 2014).

Radiosensitization and Metabolic Studies

Nicotinamide's biological roles, particularly in anabolic and metabolic processes, along with its use as a radiosensitizer in tumor therapy, offer insights into the complex interactions between low-energy electrons and biological molecules. This research sheds light on nicotinamide's potential in enhancing the effectiveness of radiation therapy for cancer (P. Ziegler et al., 2021).

NMR Hyperpolarization

The synthesis of nicotinamide-1-15N and its application in ultrafast NMR hyperpolarization using parahydrogen illustrate the compound's utility in significantly enhancing NMR detection sensitivity. This advancement opens new avenues for probing metabolic processes in vivo, highlighting the versatility of nicotinamide derivatives in scientific research (R. Shchepin et al., 2016).

properties

IUPAC Name

5,6-dichloro-N-(2,2-difluoroethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2N2O/c9-5-1-4(2-13-7(5)10)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVWTIFMQISVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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